(2-Methoxybenzyl)hydrazine
Overview
Description
(2-Methoxybenzyl)hydrazine is a hydrazine derivative with the molecular formula C8H12N2O12. It is a compound that has been studied extensively for its potential applications3.
Synthesis Analysis
The synthesis of (2-Methoxybenzyl)hydrazine and its derivatives has been a subject of research. An improved installation of 2-hydroxy-4-methoxybenzyl (iHmb) method for chemical protein synthesis has been reported4. Another study discusses three different electrochemical strategies for the oxidative homocoupling of benzophenone imine, a readily accessible ammonia surrogate5.Molecular Structure Analysis
The molecular structure of (2-Methoxybenzyl)hydrazine is represented by the formula C8H12N2O12. The compound has a molecular weight of 152.194 Da2.
Chemical Reactions Analysis
Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation6. A study also discusses the role of dilution in increasing the inherent safety of aqueous hydrazine solutions7.
Physical And Chemical Properties Analysis
(2-Methoxybenzyl)hydrazine has a molecular weight of 152.194 Da2. Its exact mass is 152.094955 Da, and it has a monoisotopic mass of 152.094955 Da1.Scientific Research Applications
Hydrazine and its derivatives are versatile and essential substances in chemistry. They are frequently used as reducing agents and precursors for a variety of chemical reactions . They are reported to possess diverse pharmacological activities such as antiviral, antioxidant, antimicrobial, antimalarial, anti-inflammatory, analgesic activity, anticancer, antifungal, and antibacterial .
Hydrazine and its derivatives are versatile and essential substances in chemistry. They are frequently used as reducing agents and precursors for a variety of chemical reactions . They are reported to possess diverse pharmacological activities such as antiviral, antioxidant, antimicrobial, antimalarial, anti-inflammatory, analgesic activity, anticancer, antifungal, and antibacterial .
Hydrazine and its derivatives are versatile and essential substances in chemistry. They are frequently used as reducing agents and precursors for a variety of chemical reactions . They are reported to possess diverse pharmacological activities such as antiviral, antioxidant, antimicrobial, antimalarial, anti-inflammatory, analgesic activity, anticancer, antifungal, and antibacterial .
Safety And Hazards
Future Directions
(2-Methoxybenzyl)hydrazine and its derivatives have potential applications in various fields. For instance, they have been studied for their potential use in corrosion inhibition11. Further research and development are needed to fully explore the potential applications of this compound3.
properties
IUPAC Name |
(2-methoxyphenyl)methylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-8-5-3-2-4-7(8)6-10-9/h2-5,10H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLUQYKDQVNXAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375456 | |
Record name | (2-methoxybenzyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxybenzyl)hydrazine | |
CAS RN |
179110-14-6 | |
Record name | (2-methoxybenzyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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